REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:13][N:14](C=O)C>[C-]#N.[Zn+2].[C-]#N>[Cl:12][C:9]1[CH:10]=[CH:11][C:2]([C:13]#[N:14])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=C(C=C1)Cl
|
Name
|
palladium tetrakis triphenylphosphine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
zinc cyanide
|
Quantity
|
282 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at 90° C. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between ethyl acetate and water
|
Type
|
CONCENTRATION
|
Details
|
The organic was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting a gradient to 10 to 25% ethyl acetate in hexane yielding a white solid (methyl 5-chloro-2-cyanobenzoate)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |